Dopamine Transporter (DAT) IC50 Profile: Intermediate Potency Between Amitriptyline and Imipramine
In direct head-to-head in vitro uptake inhibition assays, PIM-35 demonstrated an IC50 for dopamine (DA) uptake that was similar to imipramine and higher (i.e., less potent) than amitriptyline [1]. This positions PIM-35's dopaminergic component as distinct from the potent DAT inhibition of amitriptyline, providing an intermediate effect for studies requiring modulation without maximal DAT blockade.
| Evidence Dimension | Dopamine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | Similar to imipramine; higher than amitriptyline |
| Comparator Or Baseline | Imipramine (IC50 ~5.9–8.5 µM in brain synaptosomes [2]); Amitriptyline (Ki = 2.58 µM at DAT ) |
| Quantified Difference | Potency of PIM-35 for DA uptake is greater than amitriptyline (higher IC50) but comparable to imipramine. |
| Conditions | In vitro [³H]-dopamine uptake inhibition in rat brain synaptosomes |
Why This Matters
This allows researchers to select a compound with a specific, characterized dopaminergic profile relative to established standards, avoiding the confounding potent DAT inhibition seen with amitriptyline.
- [1] Carranza Gómez-Carpintero MC, Ochoa Estomba MC. Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine. Arzneimittelforschung. 1993 Aug;43(8):809-13. View Source
- [2] Antidepressant drugs and dopamine uptake in different brain regions. ScienceDirect. 2002. View Source
